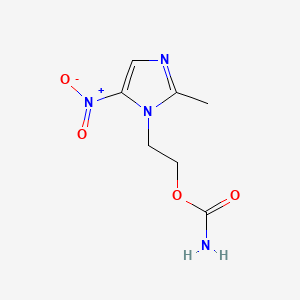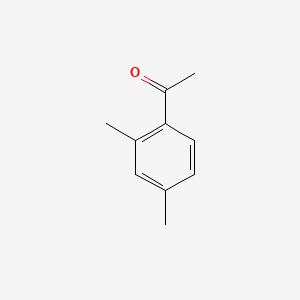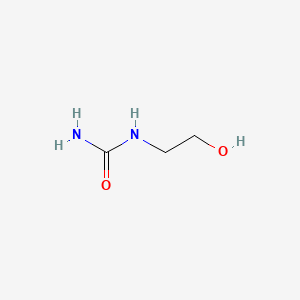
4-Oxo-4-pyren-1-yl-butyric acid
Overview
Description
4-Oxo-4-pyren-1-yl-butyric acid is an organic compound with the molecular formula C20H14O3. It is characterized by the presence of a pyrene moiety attached to a butyric acid chain with a ketone functional group at the fourth position. This compound is known for its strong ultraviolet-visible absorption properties and is used in various scientific applications.
Mechanism of Action
Target of Action
It has been used in the discovery of inhibitors of the protein-protein interaction between the hiv-1 proteins and normal cell proteins .
Mode of Action
It’s known to be used for fluorescent detection of serum albumins and trypsin molecules in fluorescent spectroscopy . This suggests that it may interact with these proteins, possibly altering their function or structure.
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
It’s known to be used for fluorescent detection of serum albumins and trypsin molecules in fluorescent spectroscopy , suggesting it may have some effect on these proteins.
Action Environment
It’s recommended to be stored in a dry, room temperature environment .
Biochemical Analysis
Biochemical Properties
It is known to be used for fluorescent detection of serum albumins and trypsin molecules in fluorescent spectroscopy . It is also used in the discovery of inhibitors of the protein-protein interaction between the HIV-1 proteins and normal cell proteins .
Cellular Effects
Given its use in the discovery of inhibitors of protein-protein interactions, it may influence cell function by modulating these interactions .
Molecular Mechanism
Given its use in the discovery of inhibitors of protein-protein interactions, it may exert its effects at the molecular level by binding to proteins and inhibiting their interactions .
Temporal Effects in Laboratory Settings
It is known to have a melting point of 184 °C (dec.) (lit.) and a boiling point of 383.36°C (rough estimate) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Oxo-4-pyren-1-yl-butyric acid can be synthesized through a multi-step chemical process. One common method involves the reaction of pyrene with butyric acid. The synthesis typically includes:
Substitution Reaction: Pyrene undergoes a substitution reaction to introduce the butyric acid moiety.
Esterification: The butyric acid part is esterified to form an intermediate compound.
Reduction: The intermediate is then reduced to yield the final product, this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in controlled environments to maintain the stability of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-4-pyren-1-yl-butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ketone group to form alcohols.
Substitution: The pyrene moiety can undergo substitution reactions to introduce different functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various pyrene derivatives with modified functional groups, which can be used in further chemical synthesis and applications.
Scientific Research Applications
4-Oxo-4-pyren-1-yl-butyric acid has several scientific research applications:
Chemistry: Used as a fluorescent marker in chemical analysis and spectroscopy due to its strong UV-visible absorption properties.
Biology: Employed in the study of biological molecules and cellular processes as a fluorescent probe.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of chemical sensors and environmental monitoring devices
Comparison with Similar Compounds
- 1-Pyrenebutanoic acid
- 4-Naphthalen-1-yl-4-oxo-butyric acid
- 1-Acetylpyrene
- 3-Acetyl-1-propanol
Comparison: 4-Oxo-4-pyren-1-yl-butyric acid is unique due to its combination of a pyrene moiety and a butyric acid chain with a ketone group. This structure imparts distinct fluorescence properties and reactivity, making it more versatile in scientific applications compared to similar compounds .
Properties
IUPAC Name |
4-oxo-4-pyren-1-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O3/c21-17(10-11-18(22)23)15-8-6-14-5-4-12-2-1-3-13-7-9-16(15)20(14)19(12)13/h1-9H,10-11H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJQTWWVKREOQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20225950 | |
| Record name | gamma-Oxopyrene-1-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7499-60-7 | |
| Record name | γ-Oxo-1-pyrenebutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7499-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Oxopyrene-1-butyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007499607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7499-60-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407628 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | gamma-Oxopyrene-1-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | γ-oxopyrene-1-butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.504 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Oxo-4-pyren-1-yl-butyric acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFV295N6ES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














